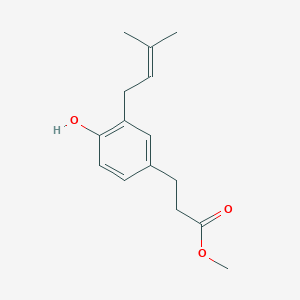
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a methyl group, and a butenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate typically involves the alkylation of a benzene derivative followed by esterification. One common method includes the reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenyl bromide in the presence of a base to form the intermediate compound. This intermediate is then subjected to esterification with methanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzaldehyde.
Reduction: Formation of 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanol.
Substitution: Formation of 4-chloro-3-(3-methyl-2-butenyl)benzenepropanoate.
Scientific Research Applications
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the formulation of insecticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting cell wall synthesis and reducing cell wall thickness . This compound also exhibits antibacterial properties by permeabilizing bacterial cell membranes and interfering with essential cellular processes .
Comparison with Similar Compounds
Methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzenepropanoate can be compared with similar compounds such as:
4-hydroxy-3-(3-methyl-2-butenyl)acetophenone: Known for its antifungal and antibacterial activities.
4-hydroxy-3-methyl-2-butenyl diphosphate: Involved in the methylerythritol phosphate (MEP) pathway and studied for its role in terpene biosynthesis.
4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid: Another derivative with potential bioactive properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
219851-37-3 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-5,8,10,16H,6-7,9H2,1-3H3 |
InChI Key |
VFIMEMJFCJMRSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCC(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

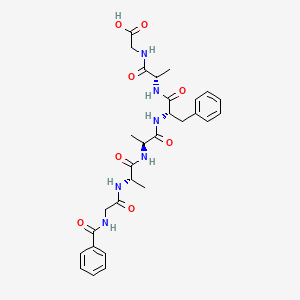
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
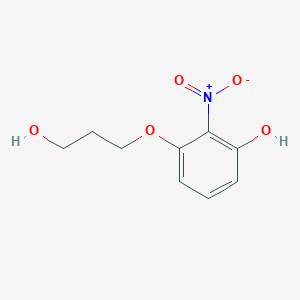
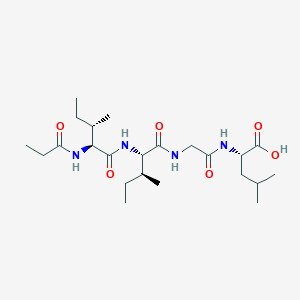
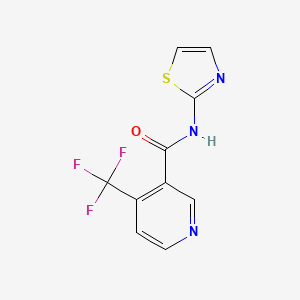
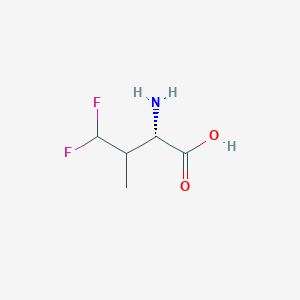
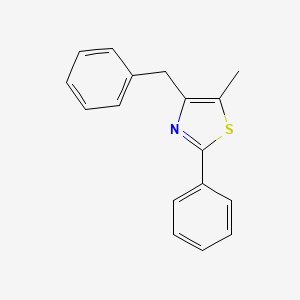
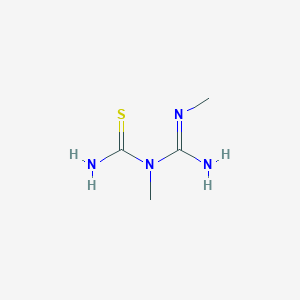
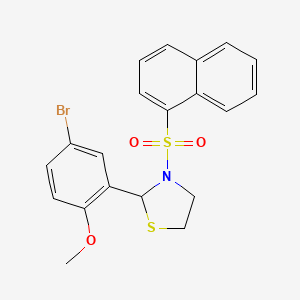
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

